Hippuryl-L-lisina

Descripción general

Descripción

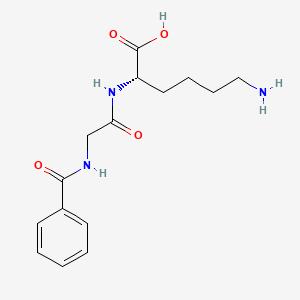

Hippuryl-L-lysine is an organic compound classified as a dipeptide, consisting of a sequence of two alpha-amino acids joined by a peptide bond. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase enzymes . The compound has the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .

Aplicaciones Científicas De Investigación

Hippuryl-L-lysine is widely used in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for carboxypeptidase assays, allowing researchers to measure enzyme activity by monitoring the release of hippuric acid . The compound is also used in studies related to protein modification and peptide synthesis.

Mecanismo De Acción

Target of Action

Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .

Mode of Action

The interaction of Hippuryl-L-lysine with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the Hippuryl-L-lysine molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .

Biochemical Pathways

Hippuryl-L-lysine is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. Hippuryl-L-lysine, as a substrate for carboxypeptidase, plays a role in these reactions .

Pharmacokinetics

It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of Hippuryl-L-lysine by carboxypeptidase can be used to infer the enzyme’s activity .

Result of Action

The primary result of the action of Hippuryl-L-lysine is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .

Action Environment

The action of Hippuryl-L-lysine is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of Hippuryl-L-lysine, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between Hippuryl-L-lysine and carboxypeptidase .

Análisis Bioquímico

Biochemical Properties

Hippuryl-L-lysine is known to interact with enzymes such as carboxypeptidase B . Carboxypeptidase B is an enzyme that cleaves the C-terminal arginine or lysine residue from a polypeptide. The interaction between Hippuryl-L-lysine and carboxypeptidase B is crucial for the enzyme’s function .

Cellular Effects

The effects of Hippuryl-L-lysine on cellular processes are primarily related to its role as a substrate for carboxypeptidase B . The hydrolysis of Hippuryl-L-lysine by carboxypeptidase B can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Hippuryl-L-lysine exerts its effects at the molecular level through its interactions with carboxypeptidase B . The enzyme cleaves the Hippuryl-L-lysine, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of Hippuryl-L-lysine over time in laboratory settings are related to its stability and degradation. The half-life of both enzymes at 37 °C is about 10 min, and the decay of enzymatic activity is associated with a quenching (to ;62% of the initial value at 60 min) of the intrinsic fluorescence of the enzyme .

Metabolic Pathways

Hippuryl-L-lysine is involved in the metabolic pathway of carboxypeptidase B . This enzyme interacts with Hippuryl-L-lysine, influencing metabolic flux and metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hippuryl-L-lysine can be synthesized through a peptide coupling reaction between hippuric acid and L-lysine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of hippuryl-L-lysine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Análisis De Reacciones Químicas

Types of Reactions

Hippuryl-L-lysine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

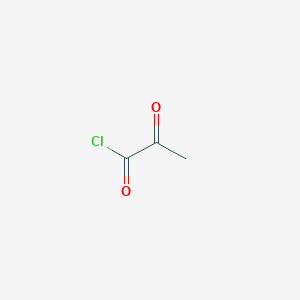

Common Reagents and Conditions

Hydrolysis: Carried out using acidic or basic conditions to break the peptide bond, yielding hippuric acid and L-lysine.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide to modify the lysine residue.

Substitution: Reactions with reagents such as acyl chlorides to introduce different functional groups.

Major Products Formed

Hydrolysis: Hippuric acid and L-lysine.

Oxidation: Oxidized derivatives of lysine.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Hippuryl-L-phenylalanine: Another dipeptide used as a substrate in enzymatic assays.

Hippuryl-L-arginine: Similar in structure and used in carboxypeptidase assays.

Nα-Hippuryl-Nε-(carboxymethyl)-L-lysine: A modified version of hippuryl-L-lysine used in glycation studies.

Uniqueness

Hippuryl-L-lysine is unique due to its specific use as a substrate for carboxypeptidase assays. Its structure allows for the efficient release of hippuric acid, making it a valuable tool in enzymology research .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZLURYHGISRZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

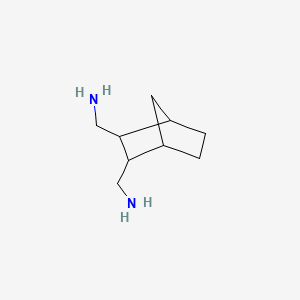

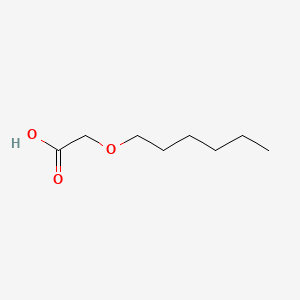

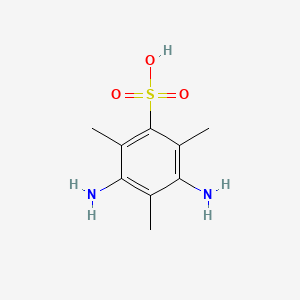

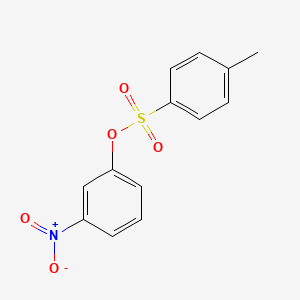

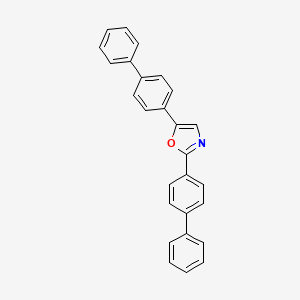

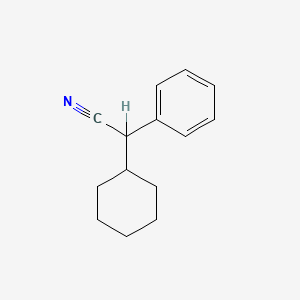

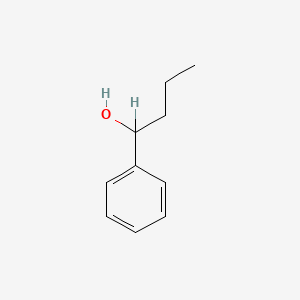

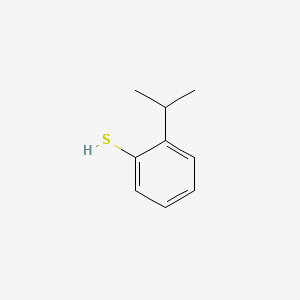

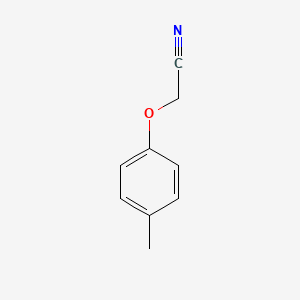

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.